1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide
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Overview
Description
1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C16H24N4O It is known for its unique structure, which includes a piperidine ring conjugated to a benzyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with benzyl halides and dimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Reacting piperidine-4-carbohydrazide with benzyl chloride in the presence of a base such as sodium hydroxide.
- Adding dimethylamine to the reaction mixture to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
1-Benzylpiperidine: Shares the benzyl and piperidine moieties but lacks the dimethylamino group.
N-Benzylpiperidine-4-carboxamide: Similar structure but with a carboxamide group instead of the carbohydrazide group.
Uniqueness: 1-Benzyl-N’-[(dimethylamino)methylidene]piperidine-4-carbohydrazide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H24N4O |
---|---|
Molecular Weight |
288.39 g/mol |
IUPAC Name |
1-benzyl-N-(dimethylaminomethylideneamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N4O/c1-19(2)13-17-18-16(21)15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,21) |
InChI Key |
APJVBHRUCJRLNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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